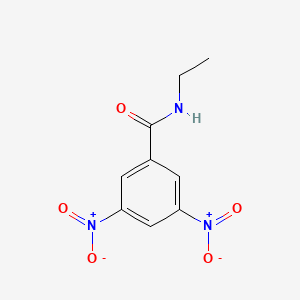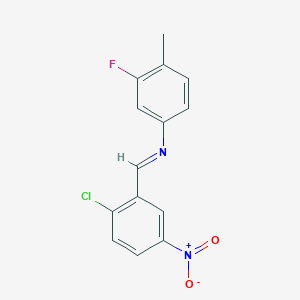
2,6-Dinitrophenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dinitrophenyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of aryl sulfonates It is characterized by the presence of two nitro groups attached to the phenyl ring and a sulfonate ester group attached to the 4-methylbenzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dinitrophenyl 4-methylbenzenesulfonate typically involves a nucleophilic substitution reaction between 2,6-dinitrophenol and 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, and a solvent like dichloromethane. The reaction conditions are optimized to prevent the formation of undesired by-products, such as pyridinium salts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using a continuous flow reactor. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,6-Dinitrophenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, facilitating the substitution of the sulfonate ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, and the reaction is typically carried out in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of nitro groups.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
Nucleophilic Substitution: The major products are substituted phenyl derivatives.
Reduction: The major products are amino-substituted phenyl derivatives.
Hydrolysis: The major products are phenol and sulfonic acid.
Scientific Research Applications
2,6-Dinitrophenyl 4-methylbenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dinitrophenyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic aromatic substitution reactions. The nitro groups on the phenyl ring increase the electrophilicity of the sulfonate ester group, making it more susceptible to nucleophilic attack. This property is utilized in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenyl 4-methylbenzenesulfonate: Similar in structure but with nitro groups at different positions on the phenyl ring.
2,6-Dinitrophenyl 4-chlorobenzenesulfonate: Similar in structure but with a chlorine atom instead of a methyl group on the benzenesulfonate moiety.
Uniqueness
2,6-Dinitrophenyl 4-methylbenzenesulfonate is unique due to the specific positioning of the nitro groups and the methyl group on the benzenesulfonate moiety. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific applications in scientific research and industry .
Properties
CAS No. |
88791-50-8 |
|---|---|
Molecular Formula |
C13H10N2O7S |
Molecular Weight |
338.29 g/mol |
IUPAC Name |
(2,6-dinitrophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H10N2O7S/c1-9-5-7-10(8-6-9)23(20,21)22-13-11(14(16)17)3-2-4-12(13)15(18)19/h2-8H,1H3 |
InChI Key |
PYDFYMHTVORUGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11991105.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B11991110.png)
![3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991122.png)

![2-[(E)-[2-[[2-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11991128.png)

![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11991137.png)
![(3Z)-3-[(2E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11991142.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11991143.png)
![3-(4-methoxyphenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991154.png)

![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}acetamide](/img/structure/B11991166.png)
![3,6-bis(4-ethoxyphenyl)-7-methyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B11991169.png)
![2-[(4-Nitrophenyl)methylideneamino]phenol](/img/structure/B11991170.png)
